1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-

Vue d'ensemble

Description

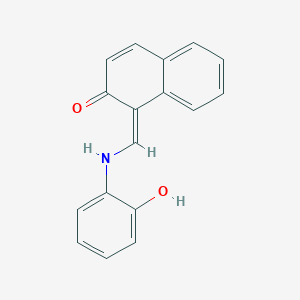

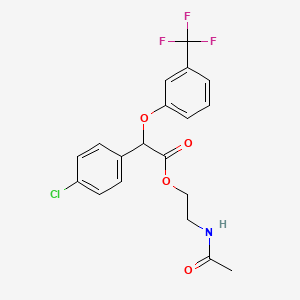

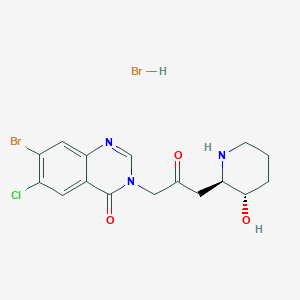

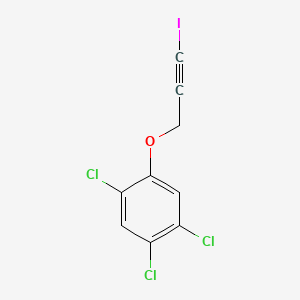

The compound “1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-” is a piperazine-1-carboxamidine derivative . It has a molecular formula of C12H14F3N3O and a molecular weight of 273.25 .

Synthesis Analysis

Piperazine-1-carboxamidine derivatives, including this compound, have been synthesized for their antifungal activity . The structure-activity relationship studies showed that analogues with large atoms or large side chains substituted on the phenyl group at the R (3) and R (5) positions are characterized by a high ROS accumulation capacity in Candida albicans and a high fungicidal activity .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with carboxamide and trifluoromethyl-pyridinyl substituents .Chemical Reactions Analysis

The compound is a part of a series of piperazine-1-carboxamidine derivatives that have been studied for their fungicidal activity . The fungicidal mode of action of these derivatives has been linked to the accumulation of endogenous reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H14F3N3O and a molecular weight of 273.25 . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

TRPV1 Antagonism

JNJ-17203212 is a potent and selective antagonist of the TRPV1 receptor, which is known to be activated by heat, capsaicin, and anandamide. It has been shown to inhibit capsaicin- and H±induced channel activation and exhibits antitussive (cough suppressant) and analgesic (pain-relieving) activities in vivo .

Respiratory Diseases

The compound has been studied for its potential in treating respiratory diseases, particularly as a cough suppressant. It is currently in preclinical development for this application .

Pain Management

JNJ-17203212 has been evaluated for its analgesic properties. It may offer therapeutic benefits in managing pain without inhibiting related TRP channels such as TRPV2, TRPV4, or TRPA1 .

Neurology

In neurology, the compound has been used to study its effects on c-fos expression in the trigeminal brain stem complex and capsaicin-induced CGRP release, which are important factors in migraine pathophysiology .

Oncology

Research has explored the use of JNJ-17203212 in oncology, particularly for attenuating bone cancer pain-related behaviors and potentially impacting tumor growth and bone destruction .

Cough Reflex Modulation

A study focused on the cross-effect of TRPV1 and EP3 receptors on coughs revealed that inhalation of aerosolized JNJ-17203212 affected cough responses to certain stimuli, indicating its role in modulating the cough reflex .

Mécanisme D'action

Target of Action

JNJ-17203212, also known as 1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-, is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons .

Mode of Action

JNJ-17203212 interacts with its target, TRPV1, by inhibiting capsaicin- and H±induced channel activation . This means that it prevents the activation of the TRPV1 channel by blocking the binding of capsaicin and protons, which are natural activators of this channel .

Biochemical Pathways

The TRPV1 channel plays a crucial role in the pathophysiology of pain, particularly in conditions like migraine . By blocking the activation of TRPV1, JNJ-17203212 can potentially inhibit the biochemical pathways involved in pain perception and transmission .

Result of Action

In vivo studies have shown that JNJ-17203212 can reduce pain-related behaviors. For example, it has been found to dose-dependently reduce the expression of the immediate early gene c-fos, which is often used as a marker for neuronal activation . Additionally, it has been shown to completely block the release of the neurotransmitter calcitonin gene-related peptide (CGRP), which is involved in transmitting pain signals .

Action Environment

The efficacy of JNJ-17203212 can be influenced by various environmental factors. For instance, the presence of capsaicin and protons in the environment can affect the compound’s action, as these are natural activators of the TRPV1 channel that JNJ-17203212 targets . .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRYYGVYCWYIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462856 | |

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)- | |

CAS RN |

821768-06-3 | |

| Record name | JNJ-17203212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-17203212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JNJ-17203212 interact with its target and what are the downstream effects?

A1: JNJ-17203212 acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , , , , , ] This channel, primarily found on sensory neurons, plays a crucial role in detecting and transmitting pain and inflammatory signals, including those involved in the cough reflex. [, ] By binding to TRPV1, JNJ-17203212 prevents its activation by agonists like capsaicin, low pH, or endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , ] This inhibition of TRPV1 activation ultimately disrupts the transmission of cough signals from the airways to the brain, resulting in an antitussive effect. [, , , ]

Q2: Can you explain how JNJ-17203212 affects cough specifically?

A2: JNJ-17203212 demonstrates efficacy against cough triggered by various stimuli, including citric acid (primarily activating TRPV1) and prostaglandin E2 (PGE2). [, ] Studies using guinea pig models have shown that JNJ-17203212 effectively attenuates both capsaicin-evoked coughs and those induced by citric acid, highlighting its targeted action on TRPV1-mediated cough pathways. [, ] Importantly, JNJ-17203212 shows efficacy against PGE2-induced cough, revealing an intricate interplay between TRPV1 and the prostaglandin EP3 receptor in mediating cough responses. [, ]

Q3: What is the nature of the interaction between TRPV1 and EP3 receptors in the context of cough?

A3: Research indicates a complex relationship between TRPV1 and EP3 receptors in mediating cough. [, ] Studies using guinea pig models have shown that while JNJ-17203212 effectively blocks PGE2-induced cough, EP3 receptor antagonists do not impact citric acid-induced cough. [, ] This suggests that PGE2-induced cough might depend on TRPV1 activation, potentially through a sensitization mechanism involving EP3 receptors. [, ] This is further supported by findings showing that JNJ-17203212 can diminish PGE2-triggered currents in vagal pulmonary C-neurons, which are known to play a role in cough. []

Q4: Are there any structural insights into how JNJ-17203212 interacts with the TRPV1 channel?

A4: While the precise binding site of JNJ-17203212 on TRPV1 has not been definitively elucidated, studies using furanocoumarins, another class of TRPV1 modulators, suggest that it might interact with a region adjacent to or overlapping with the capsaicin-binding site. [] This is based on observations that furanocoumarins, like JNJ-17203212, can modulate TRPV1 activation and that site-directed mutagenesis of the capsaicin-binding site alters their effects. [] Further research is needed to confirm the precise binding site of JNJ-17203212 and understand the structural basis of its interactions with TRPV1.

Q5: What is known about the pharmacokinetics of JNJ-17203212?

A5: In guinea pig models, intraperitoneal administration of JNJ-17203212 (20 mg/kg) achieves a maximum plasma concentration (Cmax) of 8.0 ± 0.4 μM. [] While detailed pharmacokinetic parameters like half-life and clearance have not been extensively reported in the provided research, the available data suggest that JNJ-17203212 reaches pharmacologically relevant concentrations following systemic administration. []

Q6: What about the efficacy of JNJ-17203212 in models of chronic pain?

A6: JNJ-17203212 demonstrates promising efficacy in preclinical models of chronic pain, specifically in a rat model of osteoarthritis. [] Local administration of JNJ-17203212 directly into the affected joint effectively reversed the sensitization of joint afferent neurons and significantly reduced pain behaviors, comparable to systemic administration. [] This suggests that targeting peripheral TRPV1, particularly within the joint, could be a viable therapeutic strategy for managing osteoarthritis pain. []

Q7: Does JNJ-17203212 have any effects on core body temperature?

A7: Interestingly, local administration of JNJ-17203212 into the joint in the osteoarthritis model did not affect core body temperature, unlike systemic administration. [] This finding has important implications for the potential clinical translation of TRPV1 antagonists, as hyperthermia is a major concern with systemic TRPV1 blockade. [, ] Targeting TRPV1 peripherally, specifically at sites of inflammation or pain, might offer a way to harness the therapeutic benefits while minimizing systemic side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid](/img/structure/B1672935.png)